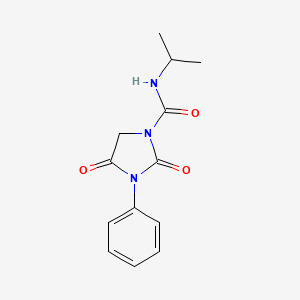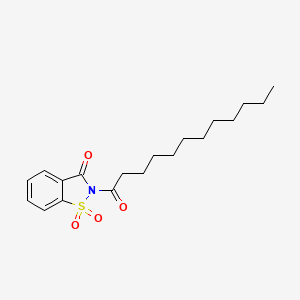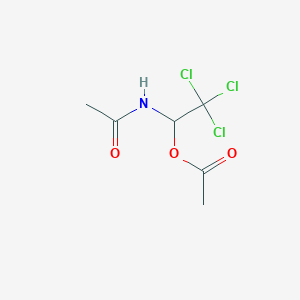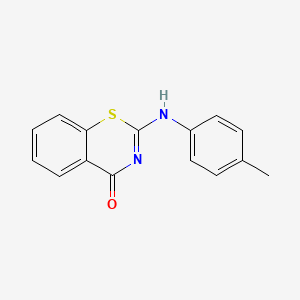
Acetic acid;deca-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;deca-2,5-dien-1-ol is an organic compound that combines the properties of acetic acid and deca-2,5-dien-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;deca-2,5-dien-1-ol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with deca-2,5-dien-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where acetic acid and deca-2,5-dien-1-ol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;deca-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in deca-2,5-dien-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds in deca-2,5-dien-1-ol can be reduced to form saturated alcohols.
Substitution: The ester bond can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products
Oxidation: Deca-2,5-dien-1-al (aldehyde) or deca-2,5-dienoic acid (carboxylic acid).
Reduction: Decanol (saturated alcohol).
Substitution: Various esters or acids depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;deca-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;deca-2,5-dien-1-ol involves its interaction with various molecular targets. The ester bond can undergo hydrolysis to release acetic acid and deca-2,5-dien-1-ol, which can then participate in different biochemical pathways. The double bonds in deca-2,5-dien-1-ol make it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.
Deca-2,5-dien-1-ol: An unsaturated alcohol with applications in organic synthesis and fragrance production.
Ethanol: A simple alcohol used as a solvent and in alcoholic beverages.
Uniqueness
Acetic acid;deca-2,5-dien-1-ol is unique due to its combination of an ester bond and unsaturated alcohol, providing a versatile compound with diverse reactivity and applications. Its ability to undergo various chemical reactions makes it valuable in both research and industrial settings.
Propriétés
Numéro CAS |
111731-21-6 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
acetic acid;deca-2,5-dien-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h5-6,8-9,11H,2-4,7,10H2,1H3;1H3,(H,3,4) |
Clé InChI |
RJPHAQGFPPNKMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCC=CCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)

![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)

![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)

![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)

![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)


